molecular formula C10H8F2N2O2 B8080056 3-(Difluoromethoxy)-4-(oxazol-5-yl)aniline

3-(Difluoromethoxy)-4-(oxazol-5-yl)aniline

Cat. No. B8080056
M. Wt: 226.18 g/mol
InChI Key: PFOZOOBPNMMPDR-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)-4-(oxazol-5-yl)aniline is a useful research compound. Its molecular formula is C10H8F2N2O2 and its molecular weight is 226.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Electrochemical Synthesis: A novel polymer based on a monomer structurally related to 3-(Difluoromethoxy)-4-(oxazol-5-yl)aniline was synthesized and used as a counter electrode in dye-sensitized solar cells, showing improved energy conversion efficiency compared to a Pt counter electrode (Shahhosseini et al., 2016).

  • Synthesis and Characterization of Novel Electrochromic Materials: The development and characterization of four novel donor-acceptor systems using derivatives similar to this compound. These systems demonstrate significant potential for applications in the near-infrared region, relevant for electrochromic technologies (Li et al., 2017).

  • Metal-Free Catalytic Synthesis: An innovative Tf2NH-catalyzed formal [3 + 2] cycloaddition of ynamides with dioxazoles, a reaction involving compounds structurally related to this compound, was developed. This method is notable for its metal-free approach, mild conditions, and potential pharmaceutical applications (Zhao et al., 2017).

  • An Efficient Synthesis for Pharmaceutical Applications: A process featuring the one-step direct bis-ortho-chlorination of 4-(difluoromethoxy)aniline, a compound closely related to the chemical , was developed for the synthesis of a potent and selective corticotropin-releasing factor-1 receptor antagonist (Li et al., 2012).

  • Synthesis and Evaluation for Anti-Tubercular Activity: N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline derivatives, structurally related to this compound, were synthesized and evaluated for their anti-tubercular properties, indicating potential applications in the development of new treatments for tuberculosis (Dighe et al., 2012).

  • Fluorescence Studies: Analysis of the fluorescence quenching of a new indole derivative by aniline in various solvents was conducted. This study contributes to the understanding of the fluorescence properties of compounds related to this compound (Kumar et al., 2006).

  • Free Radical Scavenging Activity and Fluorescence Studies: A study focused on the metal-free synthesis of pyrimido-fused indazoles, which are structurally related to the chemical , demonstrated free radical scavenging activity and fluorescence properties, highlighting their potential as antioxidants and fluorophores (Palaniraja et al., 2016).

properties

IUPAC Name

3-(difluoromethoxy)-4-(1,3-oxazol-5-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N2O2/c11-10(12)16-8-3-6(13)1-2-7(8)9-4-14-5-15-9/h1-5,10H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFOZOOBPNMMPDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)OC(F)F)C2=CN=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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